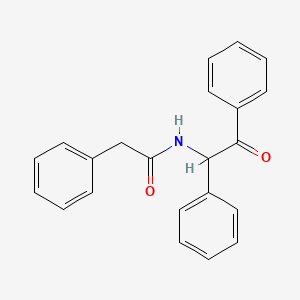
4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate is a complex organic compound that features a morpholine ring and a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with thiadiazole precursors
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions such as temperature and pressure to ensure efficient production.
化学反应分析
Types of Reactions
4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Morpholine-4-carboxylate derivatives: These compounds share the morpholine ring and have similar chemical properties.
Thiadiazole derivatives: Compounds with the thiadiazole ring exhibit similar reactivity and applications.
Uniqueness
4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate is unique due to the combination of the morpholine and thiadiazole rings in its structure. This dual functionality provides distinct chemical and biological properties that are not found in compounds with only one of these rings.
属性
分子式 |
C11H16N4O4S |
|---|---|
分子量 |
300.34 g/mol |
IUPAC 名称 |
(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) morpholine-4-carboxylate |
InChI |
InChI=1S/C11H16N4O4S/c16-11(15-3-7-18-8-4-15)19-10-9(12-20-13-10)14-1-5-17-6-2-14/h1-8H2 |
InChI 键 |
LLDQLRHLAFGGIZ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NSN=C2OC(=O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


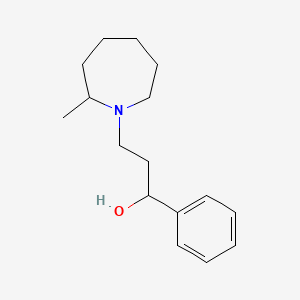
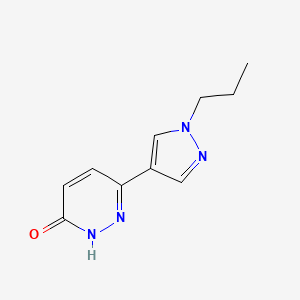
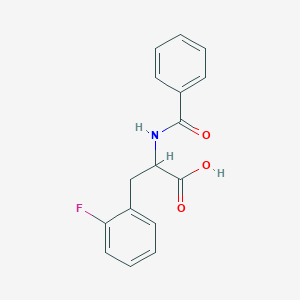
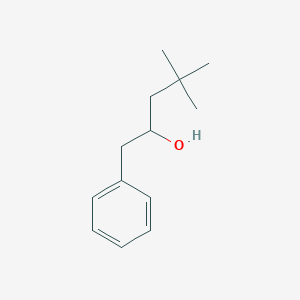
![2,2'-[(1-Phenylethyl)imino]diethanol](/img/structure/B13998008.png)
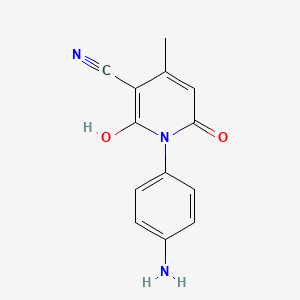
![6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13998016.png)
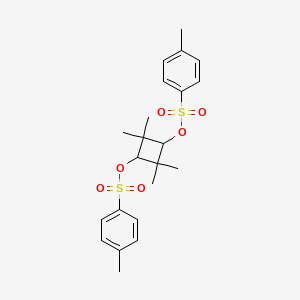
![6'-Fluoro-2-methyl-5'-morpholino-[3,3'-bipyridin]-5-amine](/img/structure/B13998020.png)

![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998034.png)

